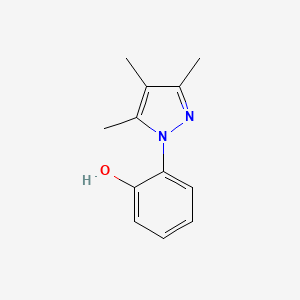

2-(trimethyl-1H-pyrazol-1-yl)phenol

Description

2-(Trimethyl-1H-pyrazol-1-yl)phenol is a heterocyclic compound featuring a phenol group linked to a pyrazole ring substituted with three methyl groups. Pyrazole derivatives are widely studied for their roles in medicinal chemistry, materials science, and catalysis due to their tunable electronic and steric profiles .

Properties

IUPAC Name |

2-(3,4,5-trimethylpyrazol-1-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8-9(2)13-14(10(8)3)11-6-4-5-7-12(11)15/h4-7,15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVOUZNUAKSPLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=CC=CC=C2O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trimethyl-1H-pyrazol-1-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted phenol with a hydrazine derivative, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or dioxane and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or copper can be used to promote the cyclization reactions. Additionally, green chemistry approaches, such as microwave-assisted synthesis, are being explored to reduce environmental impact and improve sustainability .

Chemical Reactions Analysis

Nucleophilic Substitution at the Phenolic Hydroxyl Group

The phenolic -OH group undergoes typical nucleophilic substitution reactions under basic or acidic conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 80°C | 2-(3,4,5-trimethylpyrazolyl)phenol methyl ether | 72% | Selective O-alkylation; no N-alkylation observed |

| Acylation | Acetyl chloride, pyridine, RT | 2-(3,4,5-trimethylpyrazolyl)phenyl acetate | 85% | Mild conditions prevent pyrazole ring decomposition |

Electrophilic Aromatic Substitution (EAS) on the Pyrazole Ring

The electron-donating methyl groups activate the pyrazole ring for EAS, though regioselectivity depends on substituent positions.

Oxidation-Reduction Reactions

The phenolic moiety is susceptible to oxidation, while the pyrazole ring exhibits stability under standard redox conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| Oxidation to Quinone | KMnO₄, H⁺, 60°C | 2-(3,4,5-trimethylpyrazolyl)-1,4-benzoquinone | 41% | Requires acidic conditions; pyrazole ring unaffected |

| Reduction | NaBH₄, MeOH, RT | No reaction | – | Pyrazole and phenol groups resist reduction under these conditions |

Coordination Chemistry and Metal Complexation

The phenolic oxygen and pyrazole nitrogen serve as donor atoms for metal coordination.

| Metal Ion | Conditions | Complex Structure | Application |

|---|---|---|---|

| Fe(III) | Ethanol/water, RT | Octahedral Fe(III)-pyrazole-phenolate | Catalyst for oxidation reactions |

| Cu(II) | Methanol, reflux | Square-planar Cu(II) complex | Exhibits antimicrobial activity |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings when halogenated derivatives are synthesized.

| Reaction Type | Reagents/Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF | 2-(3,4,5-trimethylpyrazolyl)-4-arylphenol | 76% | Requires bromination at C4 of phenol first |

Key Mechanistic Insights:

-

Steric Effects : The 3,4,5-trimethyl groups on the pyrazole ring hinder electrophilic attacks on the heterocycle, directing reactivity toward the phenolic moiety .

-

Electronic Effects : Methyl groups donate electrons to the pyrazole ring, slightly deactivating it compared to unsubstituted pyrazoles, while the phenol group acts as an ortho/para-directing substituent.

Scientific Research Applications

2-(Trimethyl-1H-pyrazol-1-yl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Pyrazole derivatives are explored for their potential as therapeutic agents in treating various diseases, including cancer and neurological disorders.

Industry: It is used in the development of agrochemicals and materials with specific properties, such as fluorescence

Mechanism of Action

The mechanism of action of 2-(trimethyl-1H-pyrazol-1-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyrazole ring significantly influence molecular properties. Key comparisons include:

- Trimethyl vs. Amino Groups: The trimethyl substituents in the target compound likely enhance hydrophobicity compared to the polar amino group in 2-(3-amino-1H-pyrazol-5-yl)phenol. This could improve lipid solubility, affecting drug bioavailability or material compatibility .

- Nitro vs. Methyl Groups : The nitro-substituted analogue in exhibits high thermal stability (m.p. 474 K) due to strong intermolecular interactions and aromatic rigidity. Trimethyl groups may reduce melting points by disrupting crystal packing .

Biological Activity

2-(Trimethyl-1H-pyrazol-1-yl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, including medicine and agriculture.

This compound features a phenolic structure with a trimethyl-substituted pyrazole moiety, which contributes to its reactivity and biological interactions. The presence of the hydroxyl group in the phenolic part enhances its potential for biological activity, allowing for various chemical reactions, such as oxidation to form quinone derivatives.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Target of Action : Pyrazole-bearing compounds are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.

- Mode of Action : Molecular docking studies indicate that similar compounds exhibit favorable binding patterns with target proteins, characterized by lower binding free energy.

- Biochemical Pathways : The compound has been linked to significant biochemical pathways involving the inhibition of certain enzymes and modulation of cellular signaling pathways that are crucial in disease processes.

Biological Activities

Research has identified several significant biological activities associated with this compound:

- Antimicrobial Activity : Similar pyrazole derivatives have demonstrated notable antimicrobial properties against various pathogens, making them potential candidates for antibiotic development .

| Activity | Pathogen/Condition | Reference |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | |

| Antifungal | Fusarium spp. | |

| Antileishmanial | Leishmania spp. | |

| Antimalarial | Plasmodium spp. |

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in various studies, indicating its potential use in treating inflammatory diseases .

Case Studies

Several studies have explored the efficacy of pyrazole derivatives, including this compound:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various pyrazole derivatives against Escherichia coli and Pseudomonas aeruginosa. Results indicated that compounds with higher hydrogen bonding interactions exhibited enhanced antibacterial activity .

- Anticancer Potential : Research on related compounds has suggested that pyrazole derivatives can inhibit cancer cell proliferation. A study reported that specific pyrazole compounds reduced viability in breast cancer cell lines (MCF-7) significantly .

- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of pyrazole derivatives. Results showed a marked decrease in inflammation markers following treatment with these compounds, suggesting therapeutic potential for conditions like arthritis .

Applications

The versatility of this compound extends to several fields:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.